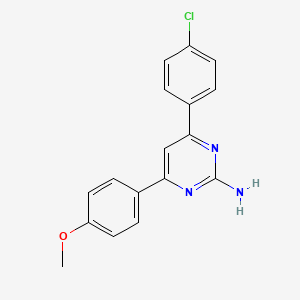
Tetrazine-PEG3-Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazine-PEG3-Biotin is a bioconjugation reagent that combines the functionalities of tetrazine, polyethylene glycol (PEG), and biotin. This compound is widely used in bioorthogonal chemistry, particularly in the inverse electron demand Diels-Alder (IEDDA) reactions. The tetrazine group reacts rapidly and selectively with strained alkenes and alkynes, making it a valuable tool for labeling and modifying biomolecules in a variety of scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG3-Biotin typically involves the following steps:
Synthesis of Tetrazine Derivative: The tetrazine moiety is synthesized through a series of reactions starting from hydrazine and nitriles, followed by cyclization to form the tetrazine ring.
PEGylation: The tetrazine derivative is then conjugated with a triethylene glycol (PEG3) spacer. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the PEG linkage.
Biotinylation: Finally, the PEGylated tetrazine is reacted with biotin, a well-known affinity probe for streptavidin, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product .
化学反应分析
Types of Reactions: Tetrazine-PEG3-Biotin primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This reaction occurs between the tetrazine group and strained alkenes or alkynes, forming a stable dihydropyridazine linkage. .
Common Reagents and Conditions:
Reagents: Strained alkenes (e.g., trans-cyclooctene) and alkynes.
Conditions: The IEDDA reaction typically occurs at room temperature in aqueous or organic solvents.
Major Products:
科学研究应用
Tetrazine-PEG3-Biotin has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for the selective labeling and modification of biomolecules.
Biology: Employed in the study of protein-protein interactions, cellular imaging, and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes .
作用机制
The mechanism of action of Tetrazine-PEG3-Biotin involves the rapid and selective reaction of the tetrazine group with strained alkenes or alkynes through the IEDDA reaction. This reaction forms a stable dihydropyridazine linkage, allowing for the efficient labeling and modification of biomolecules. The biotin moiety provides a strong affinity for streptavidin, enabling the capture and detection of the labeled biomolecules .
相似化合物的比较
Biotin-PEG4-Tetrazine: Similar to Tetrazine-PEG3-Biotin but with an additional PEG unit, providing increased solubility and flexibility.
TCO-PEG3-Biotin: Contains a trans-cyclooctene (TCO) moiety instead of tetrazine, used for similar bioorthogonal reactions but with different reactivity profiles
Uniqueness: this compound is unique due to its rapid and selective reactivity in the IEDDA reaction, making it highly efficient for bioorthogonal labeling. The combination of tetrazine, PEG, and biotin provides a versatile tool for various scientific applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWSXBRMTEML-GNKBHMEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)




![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane](/img/structure/B6290094.png)

![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)



